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Compound of Interest

Compound Name: Methyl 5-(pyridazin-4-yl)nicotinate
CAS No.: 1346687-46-4
Cat. No.: B11887115
Get Quote
Abstract

This guide details the process chemistry for the large-scale synthesis of pyridazin-3-yl
nicotinates. The protocol focuses on the synthesis of 6-phenylpyridazin-3-yl nicotinate as a
representative model. Key innovations included in this workflow are:

e One-pot Cyclization-Oxidation: A streamlined route to the pyridazinone core.

» Kinetic Control Strategy: Specific conditions to maximize O-acylation over N-acylation during
the coupling step.

o Purification by Crystallization: Elimination of chromatographic steps to ensure economic
viability at scale.

Introduction & Retrosynthetic Analysis

Pyridazinyl nicotinates are formed by the esterification of a pyridazin-3-ol (tautomer of
pyridazin-3-one) with a nicotinic acid derivative.
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The Challenge: Tautomeric Ambiguity

Pyridazin-3-ones exhibit lactam-lactim tautomerism.
e Thermodynamic Product:N-acylation (Amide formation).

» Kinetic Product:O-acylation (Ester formation). To manufacture the nicotinate ester, the
reaction must be driven kinetically using "hard" electrophiles (acid chlorides) and non-
nucleophilic bases at controlled temperatures.

Retrosynthetic Scheme

The molecule is disconnected into two key subunits:
e The Electrophile: Nicotinoyl Chloride (generated in situ).

e The Nucleophile: 6-Phenylpyridazin-3(2H)-one (synthesized from benzene and succinic
anhydride).
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Figure 1: Retrosynthetic breakdown emphasizing the convergent coupling strategy.

Detailed Manufacturing Protocol
Phase 1: Synthesis of the Pyridazine Core (Scale: 1.0 kg
Batch)

Objective: Synthesize 6-phenylpyridazin-3(2H)-one starting from commodity chemicals.
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Step 1.1: Friedel-Crafts Acylation
e Reagents: Benzene (Solvent/Reactant), Succinic Anhydride (1.0 eq), AICls (2.2 eq).

e Protocol:

[¢]

Charge AICIs (2.2 kg) into a glass-lined reactor containing Benzene (5 L).

o

Add Succinic Anhydride (1.0 kg) portion-wise at 0—5°C (Exothermic!).

Warm to RT and stir for 4 hours.

o

[¢]

Quench: Pour onto ice/HCI mixture.

[¢]

Isolation: Filter the precipitate, wash with water, and dry.

o

Yield: ~1.6 kg of 3-Benzoylpropionic acid (>90%).

Step 1.2: Cyclization & Oxidation[1]

o Reagents: 3-Benzoylpropionic acid, Hydrazine Hydrate (1.2 eq), Acetic Acid (Solvent),
Bromine (1.05 eq) or Sodium 3-nitrobenzenesulfonate (Green Alternative).

» Protocol:
o Dissolve 3-Benzoylpropionic acid (1.6 kg) in Acetic Acid (5 L).

o Add Hydrazine Hydrate (0.5 L) slowly. Reflux for 2 hours to form the 4,5-
dihydropyridazinone.

o Oxidation (Dehydrogenation): Cool to 60°C. Add Bromine (1.3 kg) dropwise (maintaining
<80°C). Note: HBr gas evolution requires scrubbing.

o Reflux for 1 hour to complete aromatization.
o Workup: Cool to RT. Pour into ice water.
o Purification: Filter the solid. Recrystallize from Ethanol/Water.

o Output:6-Phenylpyridazin-3(2H)-one (White crystalline solid, MP: 202—204°C).
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Phase 2: Preparation of Nicotinoyl Chloride

Objective: Generate the reactive electrophile in situ to avoid hydrolytic degradation.

e Reagents: Nicotinic Acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic), Toluene
(Solvent).

e Protocol:

o

Suspend Nicotinic Acid (500 g) in Toluene (2.5 L).
o Add DMF (5 mL) as catalyst.
o Add Thionyl Chloride (725 g) dropwise at RT.

o Heat to 80°C for 3 hours until gas evolution (SO2, HCI) ceases and solution becomes
clear.

o Concentration: Distill off excess SOCIz and Toluene under reduced pressure.

o Reconstitution: Redissolve the residue (Nicotinoyl Chloride Hydrochloride) in dry
Dichloromethane (DCM, 2 L) for the next step.

Phase 3: The Coupling (Regioselective Esterification)

Objective: Couple the core and electrophile while suppressing N-acylation.

¢ Reagents: 6-Phenylpyridazin-3(2H)-one (from Phase 1), Nicotinoyl Chloride solution (from
Phase 2), Triethylamine (EtsN, 2.5 eq), DMAP (0.1 eq).

¢ Solvent: Dichloromethane (DCM).
 Critical Parameter: Temperature control (< 5°C).
Step-by-Step Protocol:

» Dissolution: Suspend 6-Phenylpyridazin-3(2H)-one (600 g) in DCM (3 L) and add EtsN (880
g). The mixture becomes homogeneous.
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e Cooling: Cool the reactor to 0°C.
o Addition: Add the Nicotinoyl Chloride solution (in DCM) dropwise over 2 hours.

o Control: Maintain internal temperature < 5°C. High temps favor the thermodynamic N-acyl
product.

o Reaction: Stir at 0°C for 4 hours. Monitor by HPLC (Target O-ester elutes later than starting
material; N-amide is usually distinct).

e Quench: Add cold water (2 L) to the reactor.

o Phase Separation: Separate the organic layer. Wash with:
o Sat. NaHCOs (remove unreacted acid).
o 0.1 N HCI (remove unreacted pyridine/EtsN).
o Brine.

o Crystallization: Solvent swap from DCM to Isopropanol (IPA). Cool to 0°C to crystallize the
product.

e Drying: Vacuum dry at 45°C.

Scalability & Safety Controls
Process Flow Diagram (Graphviz)
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Phase 1: Pyridazinone Synthesis
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Figure 2: Manufacturing workflow emphasizing the convergence of Phase 1 and Phase 2.
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Critical Quality Attributes (CQAS)

Parameter Specification Control Method

) Crystallization cycles
Purity (HPLC) > 98.5%

(IPA/Ethanol)
Regioselectivity < 0.5% N-acyl isomer Reaction Temperature < 5°C
Residual Solvent < 500 ppm (DCM) Vacuum drying > 12h
Appearance White to off-white powder Visual Inspection
Troubleshooting

¢ Issue: High levels of N-acyl impurity.
o Cause: Reaction temperature too high or reaction time too long (rearrangement).
o Fix: Keep T < 0°C. Quench immediately upon consumption of starting material.
 |Issue: Poor yield in Phase 1 oxidation.
o Cause: Incomplete dehydrogenation.
o Fix: Ensure slight excess of Bromine; verify reflux temperature is maintained.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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